4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-methoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process often includes steps such as purification through crystallization or distillation to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .
Scientific Research Applications
4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate
- 4,4,4-Trifluoro-3-oxo-butyric acid ethyl ester
Uniqueness: 4,4,4-Trifluoro-2-(3-methoxyphenyl)butanoic acid is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O3/c1-17-8-4-2-3-7(5-8)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |
InChI Key |
OZLKWVZCPRQQBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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